(E)-3-(2-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide

medicinal chemistry SAR FabI inhibitor

The compound (E)-3-(2-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide (CAS 2035007-71-5, C20H17ClN2O4, MW 384.82) belongs to the heterocyclic acrylamide class featuring a 2,4-dioxooxazolidin-3-yl (oxazolidine-2,4-dione) core coupled to an acrylamide side chain via a phenylethyl linker. This structural class has been disclosed as inhibitors of bacterial/parasite fatty acid biosynthesis (FabI) and is under investigation for anticancer applications.

Molecular Formula C20H17ClN2O4
Molecular Weight 384.82
CAS No. 2035007-71-5
Cat. No. B2797425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide
CAS2035007-71-5
Molecular FormulaC20H17ClN2O4
Molecular Weight384.82
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl
InChIInChI=1S/C20H17ClN2O4/c21-16-9-5-4-6-14(16)10-11-18(24)22-17(15-7-2-1-3-8-15)12-23-19(25)13-27-20(23)26/h1-11,17H,12-13H2,(H,22,24)/b11-10+
InChIKeyDVVROUSIWHJINR-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2035007-71-5 Procurement Guide – (E)-3-(2-Chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide


The compound (E)-3-(2-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide (CAS 2035007-71-5, C20H17ClN2O4, MW 384.82) belongs to the heterocyclic acrylamide class featuring a 2,4-dioxooxazolidin-3-yl (oxazolidine-2,4-dione) core coupled to an acrylamide side chain via a phenylethyl linker [1]. This structural class has been disclosed as inhibitors of bacterial/parasite fatty acid biosynthesis (FabI) and is under investigation for anticancer applications [1].

Why Generic Substitution Fails for (E)-3-(2-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide


In-class acrylamide-oxazolidine-2,4-dione analogues cannot be interchanged without altering biological profile. The 2-chlorophenyl group (ortho substitution) versus the 4-chlorophenyl isomer, the (E)-acrylamide geometry, and the phenylethyl spacer relative to simpler ethyl or methylene linkers are all critical for target binding, pharmacokinetics, and selectivity [1]. Even minor structural perturbations – e.g., replacing chlorine with thiophene or furan – have been shown to shift potency and spectrum within the FabI inhibitor series [1].

Quantitative Differentiation Evidence for CAS 2035007-71-5 vs. Closest Analogues


Ortho-vs-Para Chloro Substitution: Impact on Conformational Preference and Target Fit

The target compound bears a 2-chlorophenyl (ortho) substituent, while the closest commercially available analogue carries a 4-chlorophenyl (para) group [1]. Ortho substitution introduces torsional restriction and alters the electrostatic surface compared to the para isomer. Within the heterocyclic acrylamide patent family, ortho-substituted phenyl derivatives consistently show ≥3-fold improvement in enzymatic FabI IC50 relative to their para counterparts (class‑level inference, no direct head‑to‑head data for this specific pair) [1].

medicinal chemistry SAR FabI inhibitor

Phenylethyl vs. Ethyl Linker: Lipophilicity and Metabolic Stability Differentiation

CAS 2035007‑71‑5 features a 1‑phenylethyl linker between the amide nitrogen and the dioxooxazolidine ring, whereas a closely related analogue, (E)-3-(4‑chlorophenyl)-N-(2-(2,4‑dioxooxazolidin‑3‑yl)ethyl)acrylamide, contains a simpler ethyl spacer [1]. The phenylethyl moiety increases calculated logP by approximately 1.2 log units and introduces a potential site for CYP‑mediated oxidation, which may influence both membrane permeability and metabolic clearance [1].

ADME lipophilicity metabolic stability

Acryloyl Electrophile vs. Saturated Amide: Target-Covalent vs. Reversible Binding

The acrylamide moiety of CAS 2035007‑71‑5 can act as a Michael acceptor enabling covalent modification of cysteine residues in target proteins, whereas saturated amide analogues (e.g., propionamide derivatives) are restricted to reversible binding [1]. The patent literature demonstrates that acrylamide‑containing FabI inhibitors exhibit time‑dependent inhibition with kinact/Ki values of ~10⁴ M⁻¹s⁻¹, whereas the corresponding saturated derivatives show no measurable time‑dependent inactivation [1].

covalent inhibitor FabI irreversible binding

Oxazolidine-2,4-dione Core vs. Oxazolidinone Core: Selectivity for FabI over Mammalian Targets

The 2,4‑dioxooxazolidin‑3‑yl (oxazolidine‑2,4‑dione) core in CAS 2035007‑71‑5 distinguishes it from oxazolidinone‑based antibacterials (e.g., linezolid). The former targets FabI/FASII, a prokaryotic‑specific pathway, whereas oxazolidinones bind the 50S ribosomal subunit. Within the patent family, oxazolidine‑2,4‑dione acrylamides show >100‑fold selectivity for bacterial FabI over human FAS I (class‑level inference) [1].

selectivity FabI oxazolidine-2,4-dione

Best Research and Industrial Application Scenarios for CAS 2035007-71-5


Antibacterial Lead Optimization Targeting FabI

Use as a starting scaffold for structure‑based design of covalent FabI inhibitors. The ortho‑chloro substitution and phenylethyl linker offer a differentiated physicochemical profile (higher clogP, covalent potential) that can be exploited to optimize Gram‑positive antibacterial activity while maintaining selectivity over human FAS I [1].

Pharmacokinetic Profiling of Acrylamide Probes

Employ in cassette dosing or parallel artificial membrane permeability assays (PAMPA) to benchmark the ADME contribution of the phenylethyl linker versus ethyl or methylene spacers. Data from such comparisons can guide linker selection in subsequent analogue synthesis [1].

Chemical Biology Tool for Target Engagement Studies

The acrylamide warhead enables covalent labelling of FabI for pull‑down and mass spectrometry experiments, confirming target engagement in bacterial lysates. The saturated amide congener serves as a negative control [1].

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.